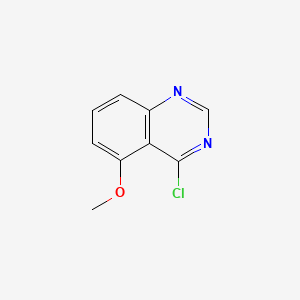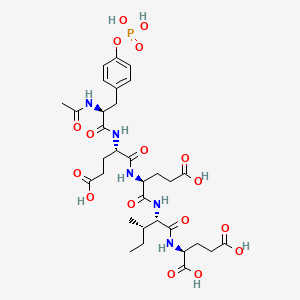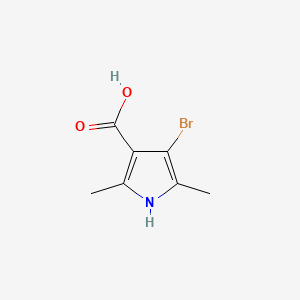
4-Chloro-5-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methoxyquinazoline is a chemical compound with the CAS Number: 179246-14-1. It has a molecular weight of 194.62 and is a powder in physical form . The IUPAC name for this compound is this compound .
Synthesis Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .
Molecular Structure Analysis
The molecular formula of this compound is C9H7ClN2O . The InChI code for this compound is 1S/C9H7ClN2O/c1-13-7-4-2-3-6-8 (7)9 (10)12-5-11-6/h2-5H,1H3 .
Chemical Reactions Analysis
Quinazoline derivatives have drawn immense attention in the synthesis and bioactivities research . They are known to undergo a variety of chemical reactions, including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 113-114°C .
Scientific Research Applications
Synthesis and Structural Analysis : A study by Wang et al. (2015) focuses on the synthesis of a derivative, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, through multiple chemical processes. The research underlines the compound's structural confirmation via NMR and MS spectrum analysis.
Anticancer Applications : Several studies highlight the anticancer potential of 4-Chloro-5-methoxyquinazoline derivatives. For instance, Wang et al. (2014) discovered new compounds as tubulin-polymerization inhibitors targeting the colchicine site, showing significant in vitro cytotoxic activity and in vivo antitumor activity. Another study by Chandregowda et al. (2009) synthesized 6,7-dialkoxy-4-anilinoquinazolines with notable anticancer properties.
Chemical Synthesis and Variants : The creation of various quinazoline derivatives, such as 5-heterocyclic substituted 2-chloro-7-methoxyquinazolin-4-ones, is detailed in research by Fray (2006). These compounds were synthesized using 2-aminobenzonitrile intermediates.
Antimicrobial and Antitumor Activity : The antimicrobial and antitumor activities of novel quinazoline derivatives are explored in a study by Devi et al. (2013), which synthesized compounds demonstrating inhibitory effects on specific cancer cell lines.
Corrosion Inhibition : Quinazoline compounds have been studied for their corrosion inhibition properties. Khan et al. (2017) investigated Schiff bases derived from quinazoline for their effectiveness in preventing mild steel corrosion in hydrochloric acid.
Positron Emission Tomography (PET) Imaging : A study by Chen et al. (2012) synthesized and evaluated 4-aminoquinazoline derivatives as potential PET imaging agents for tumor detection.
Safety and Hazards
Future Directions
While specific future directions for 4-Chloro-5-methoxyquinazoline are not mentioned in the search results, the field of medicinal chemistry continues to explore the potential of quinazoline derivatives for various therapeutic applications . The development of novel therapeutics based on these compounds presents opportunities for future research .
Properties
IUPAC Name |
4-chloro-5-methoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJXAHJHTGXCOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702240 |
Source


|
| Record name | 4-Chloro-5-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179246-14-1 |
Source


|
| Record name | 4-Chloro-5-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1h-Cyclopropa[c][1,6]naphthyridine](/img/structure/B576114.png)



![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)


![3-Oxa-7,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B576137.png)
